

Endocrine Disrupting Properties of Dipropyl Phthalate: A Review of Available Data

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Compound of Interest

Compound Name: *Dipropyl phthalate*

Cat. No.: *B113630*

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A notable scarcity of specific research on the endocrine-disrupting properties of **dipropyl phthalate** (DPP) currently exists in publicly available scientific literature. While classified as a suspected reproductive toxicant, detailed mechanistic studies, quantitative data from in vitro and in vivo assays, and established signaling pathways specific to DPP are not well-documented. This technical guide synthesizes the available information on DPP and provides context based on the broader class of phthalate esters, which are recognized as endocrine-disrupting chemicals (EDCs).

Regulatory Classification and Toxicological Profile of Dipropyl Phthalate

Dipropyl phthalate is registered under CAS number 131-16-8 and is used as a plasticizer.^[1] According to the European Chemicals Agency (ECHA) C&L Inventory, a significant number of notifiers have classified DPP as a substance suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2) under the Globally Harmonized System (GHS).^{[2][3]} This classification suggests a potential for endocrine-disrupting activity, as reproductive toxicity is a key concern for this class of chemicals. However, safety data sheets for DPP often indicate that no data is available for acute toxicity, skin/eye irritation, sensitization, or mutagenicity.^[4]

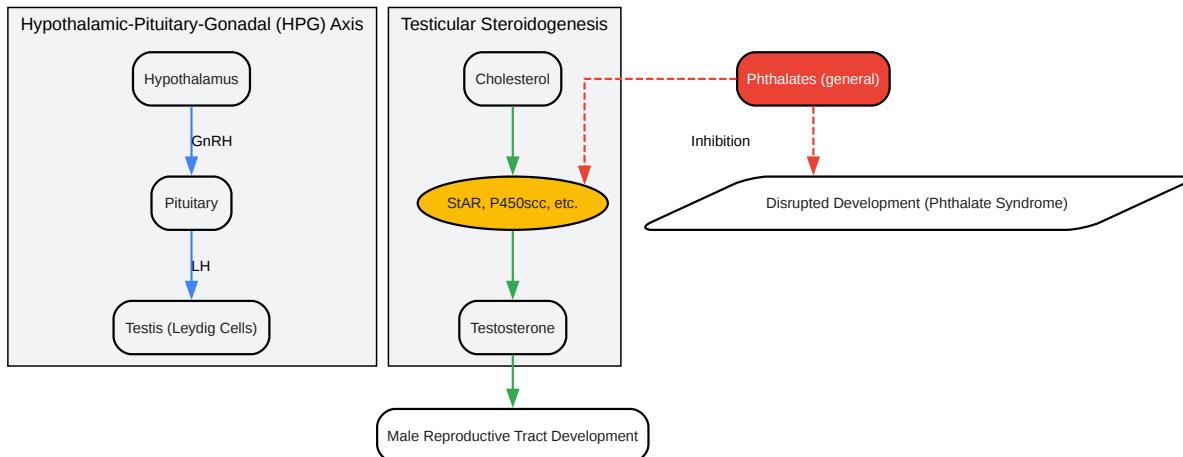
General Endocrine Disrupting Mechanisms of Phthalates

Phthalates as a chemical class are known to interfere with the endocrine system, primarily through anti-androgenic mechanisms.^[5] These effects are most pronounced during fetal development. The general mechanisms of action for well-studied phthalates like di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and butyl benzyl phthalate (BBP) include:

- Inhibition of Steroidogenesis: Many phthalates or their active monoester metabolites can suppress the production of testosterone in fetal Leydig cells.^[5] This is a critical step in the masculinization of the reproductive tract.
- Downregulation of Steroidogenic Genes: The reduction in testosterone production is often linked to the decreased expression of genes involved in the steroidogenic pathway, such as those for steroidogenic acute regulatory protein (StAR) and cytochrome P450 enzymes.^[2]
- Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: Phthalates can interfere with hormone signaling at various levels of the HPG axis, affecting the production and regulation of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).^[5]

A theoretical study using molecular docking and dynamics simulations investigated the potential reproductive toxicity of 22 different phthalates by modeling their interaction with key receptors in the HPG axis. In this computational model, **dipropyl phthalate** (DPP) was identified as one of five phthalates with a predicted "unacceptable risk" of reproductive toxicity.^[6] This suggests a potential for DPP to interfere with the HPG axis, though this has not been confirmed by experimental data.

The general mechanism of phthalate-induced anti-androgenicity is visualized in the pathway diagram below.



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Caption: General mechanism of anti-androgenic action by phthalates.

Available Experimental Data for Dipropyl Phthalate

Direct experimental evidence for the endocrine-disrupting effects of DPP is scarce. A single comparative study in young male rats administered several different phthalates (di-methyl, di-ethyl, di-propyl, di-pentyl, and di-heptyl) reported that only di-pentyl and di-heptyl phthalate caused testicular atrophy.^[7] This suggests that, under the conditions of that specific study, **dipropyl phthalate** did not produce the same adverse outcome.

Due to the lack of published studies, quantitative data on dose-response relationships, effects on hormone levels, or receptor binding affinities for **dipropyl phthalate** are not available. Consequently, it is not possible to present a quantitative data summary table or detailed experimental protocols for this specific compound.

Conclusion and Future Directions

While **dipropyl phthalate** is classified as a suspected reproductive toxicant, there is a clear gap in the scientific literature regarding its specific endocrine-disrupting properties and mechanisms of action. The available information is limited to its general classification and a single theoretical study suggesting a potential for reproductive risk. There is a pressing need for dedicated in vitro and in vivo studies to:

- Determine the potential for DPP and its metabolites to interact with androgen and estrogen receptors.
- Quantify the effects of DPP on steroid hormone biosynthesis in relevant experimental models.
- Assess the developmental and reproductive toxicity of DPP in robust in vivo studies.

Without such data, a comprehensive risk assessment of **dipropyl phthalate**'s endocrine-disrupting potential remains challenging.

Note to the user: As detailed above, the core quantitative data and experimental protocols required for an in-depth technical guide on **dipropyl phthalate** are not available in the public domain. However, a comprehensive guide including detailed data tables, experimental protocols, and signaling pathway diagrams can be generated for a well-researched phthalate with established endocrine-disrupting properties, such as Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP). Please advise if you would like to proceed with a report on one of these alternative compounds.

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